molecular formula C8H9NO B11922798 (E)-4-Methylbenzaldehyde oxime CAS No. 3717-16-6

(E)-4-Methylbenzaldehyde oxime

Cat. No.: B11922798
CAS No.: 3717-16-6
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-TWGQIWQCSA-N
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Description

(E)-4-Methylbenzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from 4-methylbenzaldehyde and hydroxylamine. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Methylbenzaldehyde oxime can be synthesized through the condensation reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under mild acidic or basic conditions to facilitate the formation of the oxime.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxime formation.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Methylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form corresponding nitriles or nitro compounds.

    Reduction: Reduction of the oxime can yield primary amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime under appropriate conditions.

Major Products:

    Oxidation: Nitriles or nitro compounds.

    Reduction: Primary amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-4-Methylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-4-Methylbenzaldehyde oxime exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group forms a bond with the enzyme, restoring its activity and counteracting the effects of organophosphate poisoning.

Comparison with Similar Compounds

    Benzaldoxime: Derived from benzaldehyde, lacks the methyl group present in (E)-4-Methylbenzaldehyde oxime.

    Acetaldoxime: Derived from acetaldehyde, has a simpler structure compared to this compound.

    Acetoxime: Derived from acetone, another simpler oxime.

Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

3717-16-6

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

SRNDYVBEUZSFEZ-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC1=CC=C(C=C1)C=NO

Origin of Product

United States

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